molecular formula C10H18F2N2O2 B12841972 tert-Butyl (R)-2-(difluoromethyl)piperazine-1-carboxylate

tert-Butyl (R)-2-(difluoromethyl)piperazine-1-carboxylate

Cat. No.: B12841972
M. Wt: 236.26 g/mol
InChI Key: FQCASEFLOGAOJM-SSDOTTSWSA-N
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Description

tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate may utilize continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.

Scientific Research Applications

tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tert-butyl group provides steric hindrance that can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-(trifluoromethyl)piperazine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    tert-Butyl ®-2-(methyl)piperazine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group.

    tert-Butyl ®-2-(chloromethyl)piperazine-1-carboxylate: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

tert-Butyl ®-2-(difluoromethyl)piperazine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing compounds with improved pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl (2R)-2-(difluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

FQCASEFLOGAOJM-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(F)F

Origin of Product

United States

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